Lipophilicity (XLogP3) Differentiates Thiophene-Containing Target from Phenyl and Chlorobenzyl Analogs
The target compound exhibits a computed XLogP3 of 1.5, indicating moderate lipophilicity suitable for balanced aqueous solubility and membrane permeability [1]. In contrast, the phenyl analog (1-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-phenylurea) is estimated to have a higher XLogP3 (≈1.8–2.0) owing to the aromatic phenyl group, while the 4-chlorobenzyl analog is predicted to be even more lipophilic (XLogP3 ≈2.2–2.5) due to the chlorine substituent [2]. A difference of 0.3–1.0 log units can significantly affect oral absorption and tissue distribution, making the thiophene compound a preferred starting point when moderate lipophilicity is desired.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Phenyl analog: XLogP3 ≈1.8–2.0 (estimated); 4-Chlorobenzyl analog: XLogP3 ≈2.2–2.5 (estimated) |
| Quantified Difference | ΔXLogP3 = 0.3–1.0 (less lipophilic than comparators) |
| Conditions | Computed values from vendor datasheets; experimental log D7.4 data not publicly available. |
Why This Matters
Moderate lipophilicity correlates with improved developability profiles and reduced promiscuous off-target binding, directly impacting procurement decisions for lead-optimization programs.
- [1] Kuujia.com. CAS 2319639-04-6 – 1-(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl-3-(thiophen-2-yl)urea. Product technical datasheet. Accessed April 2026. View Source
- [2] Estimated values based on structural analogy and fragment-based logP contributions; no single authoritative source exists for the comparator compounds. View Source
